5-methyl-4H-1,2,4-triazol-3-amine
Overview
Description
5-methyl-4H-1,2,4-triazol-3-amine is a heterocyclic compound that belongs to the class of triazoles. Triazoles are five-membered rings containing three nitrogen atoms and two carbon atoms.
Scientific Research Applications
5-methyl-4H-1,2,4-triazol-3-amine has a wide range of scientific research applications:
Mechanism of Action
Target of Action
The primary targets of 5-methyl-4H-1,2,4-triazol-3-amine are RAC-alpha serine/threonine-protein kinase and Glycogen synthase kinase-3 beta . These proteins play crucial roles in various cellular processes, including cell division, proliferation, differentiation, and survival.
Mode of Action
It is believed to interact with its targets through the formation of a c-n bond between the nitrogen of the amino group and the carbonyl carbon, with a simultaneous proton transfer from nitrogen n1 to the oxygen of the c=o bond .
Biochemical Pathways
It is known that nitrogen-containing heterocycles like 1,2,4-triazoles are extensively observed in nature and metabolic systems, which are vital for living creatures .
Result of Action
Compounds containing 1,2,4-triazole have been found to exhibit a variety of promising biological properties, including antibacterial, antifungal, anti-inflammatory, antioxidant, analgesic, and anticancer activities .
Biochemical Analysis
Biochemical Properties
Triazole compounds are known to interact with a variety of enzymes and receptors in biological systems due to their ability to form hydrogen bonds
Cellular Effects
Some triazole derivatives have been reported to exhibit antiproliferative activities against cancer cells .
Molecular Mechanism
Triazoles are known to interact with biological systems through hydrogen bonding
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-4H-1,2,4-triazol-3-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of aminoguanidine with acetic anhydride, followed by cyclization to form the triazole ring . Another method includes the use of succinic anhydride and aminoguanidine hydrochloride as starting materials .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of microwave-assisted synthesis has also been explored to enhance reaction efficiency and reduce production time .
Chemical Reactions Analysis
Types of Reactions
5-methyl-4H-1,2,4-triazol-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The triazole ring can undergo substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while substitution reactions can produce a variety of substituted triazoles .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 5-methyl-4H-1,2,4-triazol-3-amine include:
- 5-amino-4H-1,2,4-triazole-3-carboxylic acid
- 5-isopropyl-4H-1,2,4-triazol-3-amine
- 5-methyl-N-nitro-1H-1,2,4-triazol-3-amine .
Uniqueness
What sets this compound apart from these similar compounds is its specific substitution pattern and the resulting biological activities. The presence of the methyl group at the 5-position and the amino group at the 3-position of the triazole ring confer unique properties that make it particularly effective in certain applications, such as antimicrobial and antiviral activities .
Properties
IUPAC Name |
5-methyl-1H-1,2,4-triazol-3-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6N4/c1-2-5-3(4)7-6-2/h1H3,(H3,4,5,6,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJRZOOICEHBAED-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NN1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60284001 | |
Record name | 5-methyl-4H-1,2,4-triazol-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60284001 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
98.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4923-01-7 | |
Record name | 4923-01-7 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=215161 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4923-01-7 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=34793 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 5-methyl-4H-1,2,4-triazol-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60284001 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Amino-5-methyl-4H-1,2,4-triazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 5-Methyl-4H-1,2,4-triazol-3-amine | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UBF98UW595 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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